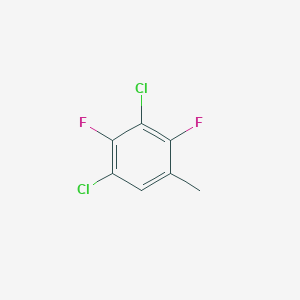
3,5-Dichloro-2,4-difluorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2,4-difluorotoluene is a versatile chemical compound with the molecular formula C7H4Cl2F2. It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a toluene ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 3,5-Dichloro-2,4-difluorotoluene typically involves the halogenation of toluene derivatives One common method is the selective chlorination and fluorination of toluene under controlled conditions Industrial production methods often utilize catalysts and specific reaction conditions to achieve high yields and purity
化学反応の分析
3,5-Dichloro-2,4-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents such as lithium aluminum hydride.
科学的研究の応用
3,5-Dichloro-2,4-difluorotoluene is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
The mechanism by which 3,5-Dichloro-2,4-difluorotoluene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing chlorine and fluorine atoms influences the reactivity of the toluene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through binding interactions.
類似化合物との比較
3,5-Dichloro-2,4-difluorotoluene can be compared with other halogenated toluenes, such as:
2,4-Dichlorotoluene: Similar in structure but lacks fluorine atoms, resulting in different reactivity and applications.
3,5-Difluorotoluene: Contains only fluorine atoms, making it less reactive in certain substitution reactions compared to this compound.
3,5-Dichlorotoluene:
The unique combination of chlorine and fluorine atoms in this compound provides distinct reactivity patterns and makes it valuable for specific research and industrial applications.
特性
IUPAC Name |
1,3-dichloro-2,4-difluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSONDKIAYOLPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














